molecular formula C23H23FN2O2 B11956701 Ethyl 3-(1-(4-fluorophenyl)-4-isopropyl-2-phenylimidazol-5-YL)acrylate CAS No. 109083-76-3

Ethyl 3-(1-(4-fluorophenyl)-4-isopropyl-2-phenylimidazol-5-YL)acrylate

Cat. No.: B11956701
CAS No.: 109083-76-3
M. Wt: 378.4 g/mol
InChI Key: CYPPHOGCEHKEHQ-CCEZHUSRSA-N
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Description

Ethyl 3-(1-(4-fluorophenyl)-4-isopropyl-2-phenylimidazol-5-YL)acrylate is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by its complex structure, which includes a fluorophenyl group, an isopropyl group, and a phenylimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1-(4-fluorophenyl)-4-isopropyl-2-phenylimidazol-5-YL)acrylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring is synthesized through a condensation reaction between an aldehyde and an amine in the presence of an acid catalyst.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.

    Addition of the Isopropyl Group: The isopropyl group is added through an alkylation reaction using isopropyl halide.

    Esterification: The final step involves the esterification of the imidazole derivative with ethyl acrylate under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1-(4-fluorophenyl)-4-isopropyl-2-phenylimidazol-5-YL)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, halides

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Amino derivatives, thiol derivatives

Scientific Research Applications

Ethyl 3-(1-(4-fluorophenyl)-4-isopropyl-2-phenylimidazol-5-YL)acrylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(1-(4-fluorophenyl)-4-isopropyl-2-phenylimidazol-5-YL)acrylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Ethyl 3-(1-(4-fluorophenyl)-4-isopropyl-2-phenylimidazol-5-YL)acrylate can be compared with other imidazole derivatives:

    Similar Compounds: Imidazole, benzimidazole, and other substituted imidazoles.

    Uniqueness: The presence of the fluorophenyl and isopropyl groups imparts unique chemical properties, such as increased lipophilicity and potential bioactivity, distinguishing it from other imidazole derivatives.

Properties

CAS No.

109083-76-3

Molecular Formula

C23H23FN2O2

Molecular Weight

378.4 g/mol

IUPAC Name

ethyl (E)-3-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]prop-2-enoate

InChI

InChI=1S/C23H23FN2O2/c1-4-28-21(27)15-14-20-22(16(2)3)25-23(17-8-6-5-7-9-17)26(20)19-12-10-18(24)11-13-19/h5-16H,4H2,1-3H3/b15-14+

InChI Key

CYPPHOGCEHKEHQ-CCEZHUSRSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=C(N=C(N1C2=CC=C(C=C2)F)C3=CC=CC=C3)C(C)C

Canonical SMILES

CCOC(=O)C=CC1=C(N=C(N1C2=CC=C(C=C2)F)C3=CC=CC=C3)C(C)C

Origin of Product

United States

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